molecular formula C15H11IN2OS B4192488 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE

2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE

Cat. No.: B4192488
M. Wt: 394.2 g/mol
InChI Key: CUKGVNQBBHGDQS-UHFFFAOYSA-N
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Description

2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE typically involves the reaction of 4-iodobenzyl chloride with 5-phenyl-1,3,4-oxadiazole-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its antifungal and antibacterial properties. It has shown promising activity against various pathogens.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes due to its stable and conjugated structure.

    Biological Research: Studied for its potential as a molecular probe in biological systems, particularly in imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE varies depending on its application:

    Antifungal and Antibacterial Activity: It is believed to interfere with the cell membrane integrity of pathogens, leading to cell lysis and death.

    Organic Semiconductors: Functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-trifluoromethylbenzyl)thio]-5-phenyl-1,3,4-oxadiazole
  • 2-[(4-chlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE is unique due to the presence of the iodine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives

Properties

IUPAC Name

2-[(4-iodophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKGVNQBBHGDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE
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2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE
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2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE
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2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-PHENYL-1,3,4-OXADIAZOLE

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